molecular formula C8H9BrOS B595460 1-Bromo-3-(ethanesulfinyl)benzene CAS No. 153435-86-0

1-Bromo-3-(ethanesulfinyl)benzene

Cat. No. B595460
M. Wt: 233.123
InChI Key: KTAYYVGVOVUOOL-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethanesulfinyl)benzene is a chemical compound with the molecular formula C8H9BrOS and a molecular weight of 233.13 . It is also known by its IUPAC name 1-bromo-3-(ethylsulfinyl)benzene .


Synthesis Analysis

The synthesis of compounds like 1-Bromo-3-(ethanesulfinyl)benzene often involves reactions like the Suzuki cross-coupling . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(ethanesulfinyl)benzene can be represented by the InChI code 1S/C8H9BrOS/c1-2-11(10)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a bromo group at the 1-position and an ethanesulfinyl group at the 3-position .

Scientific Research Applications

Synthesis and Characterization

  • Ethynylferrocene Compounds Synthesis : 1-Bromo-3-(ethanesulfinyl)benzene has been used in the synthesis of new ethynylferrocene compounds, demonstrating reversible oxidations and electron processes per molecule, indicating no electronic communication between iron(II) centers in some derivatives (Fink et al., 1997).

  • Ring Halogenation Studies : The compound has been involved in studies of ring halogenations of polyalkylbenzenes, proving effective in the preparation of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

  • Supramolecular Chemistry : It played a role in crystal structures studies of its derivatives, showing features like hydrogen bonding and π–π interactions (Stein, Hoffmann, & Fröba, 2015).

  • Precursor for Graphene Nanoribbons : 1-Bromo-3-(ethanesulfinyl)benzene has been a precursor in the synthesis of planar one-dimensional graphene nanoribbons (Patil et al., 2012).

  • Organometallic Synthesis : This compound has been a starting material for synthesizing organometallic compounds via various intermediates (Porwisiak & Schlosser, 1996).

Chemical Reactions and Properties

  • Cyclodextrin Influence on Reactions : It's used to study the effect of cyclodextrin on elimination reactions, showing varied reaction rates (Viola & Rossi, 1999).

  • Polycondensation Reactions : The compound has been studied in polycondensation reactions with benzene, revealing fundamental reaction features (Kolesnikov & Korshak, 1953).

  • Gas-phase Elimination Kinetics : Research on its gas-phase elimination kinetics has provided insights into reaction mechanisms and rate coefficients (Chuchani & Martín, 1990).

  • Diels-Alder Reactions : The compound has been used in the synthesis of functionalized benzenes via Diels-Alder reactions, contributing to the synthesis of Lewis acid catalysts and luminophores (Reus et al., 2012).

  • Fluorescence Properties : Its derivatives have been synthesized and studied for their fluorescence properties in both solution and solid-state, displaying potential in luminescent applications (Zuo-qi, 2015).

Safety And Hazards

The safety data sheet for 1-Bromo-3-(ethanesulfinyl)benzene indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is recommended to avoid breathing in the mist or vapors, and to use the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

1-bromo-3-ethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-2-11(10)8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAYYVGVOVUOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40706559
Record name 1-Bromo-3-(ethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(ethanesulfinyl)benzene

CAS RN

153435-86-0
Record name 1-Bromo-3-(ethanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40706559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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